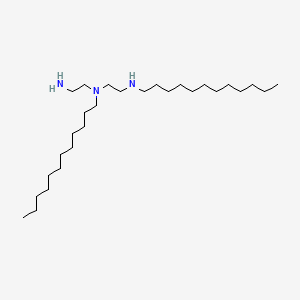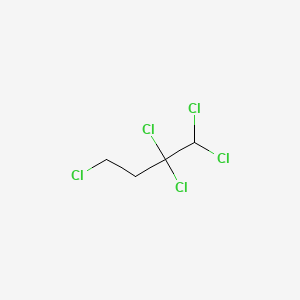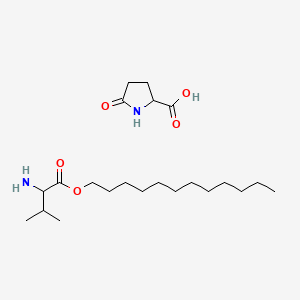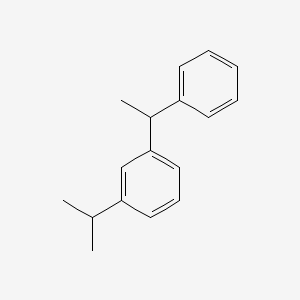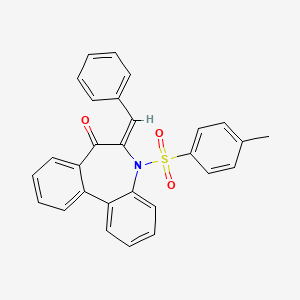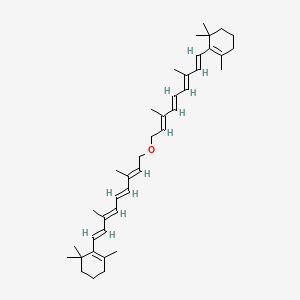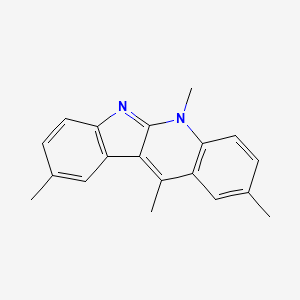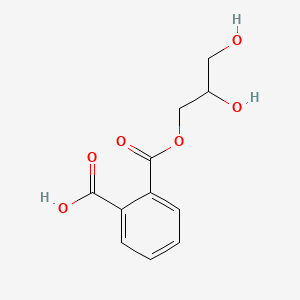
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol, also known as glycerylphthalate, is an ester formed from the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) and 1,2,3-propanetriol (glycerol). This compound is commonly used as a plasticizer in the production of flexible plastics and as a component in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol is synthesized through an esterification reaction between 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to distillation to remove water and other by-products. The final product is purified through filtration and distillation to obtain a high-purity ester.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: The ester can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form phthalic anhydride and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Phthalic anhydride and other oxidation products.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparación Con Compuestos Similares
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, diisooctyl ester: Another plasticizer with similar uses but different ester groups, affecting its performance characteristics.
1,2-Benzenedicarboxylic acid, diphenyl ester: Used in different industrial applications, such as in the production of high-performance plastics and resins.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in flexible plastics and biocompatible materials.
Propiedades
Número CAS |
53568-81-3 |
|---|---|
Fórmula molecular |
C11H12O6 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
Clave InChI |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


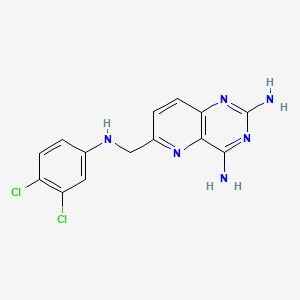
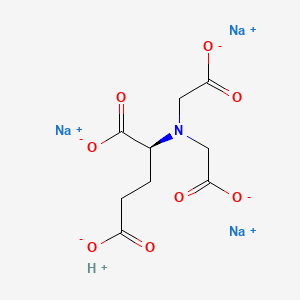
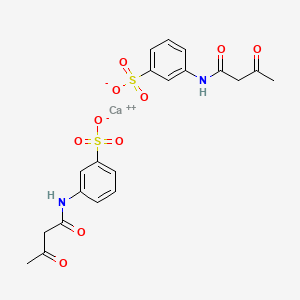
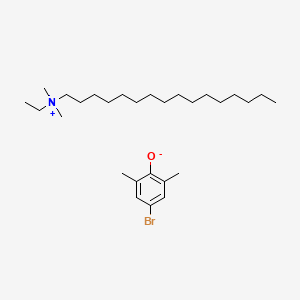

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
